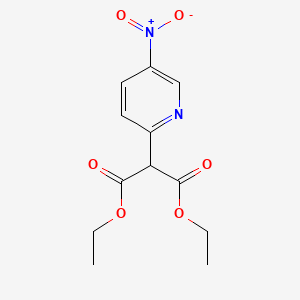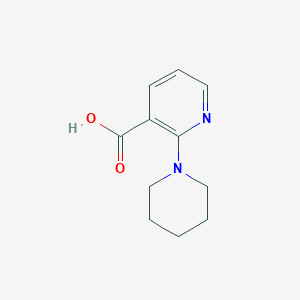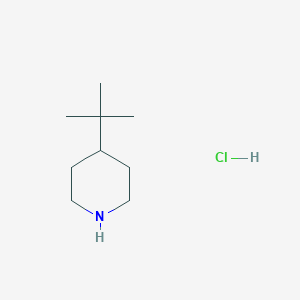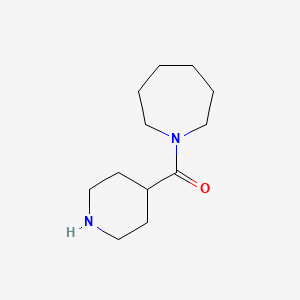
4-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)oxy)benzene-1-sulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)oxy)benzene-1-sulfonyl chloride, also known as 4-CFTPC, is a sulfonyl chloride compound with a variety of applications in organic synthesis. It is a common reagent in organic synthesis and has been used in a wide range of reactions, including oxidation, cyclization, and condensation reactions. In addition, 4-CFTPC is a useful reagent for the synthesis of various organic compounds, including heterocycles and peptides. It is also used as a catalyst in the synthesis of various organic compounds.
Applications De Recherche Scientifique
Agrochemical Industry
4-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)oxy)benzene-1-sulfonyl chloride: is utilized in the synthesis of agrochemicals due to its trifluoromethylpyridine moiety. This structural motif is key in active ingredients that protect crops from pests . The unique physicochemical properties of the fluorine atom combined with the pyridine moiety contribute to the biological activities of these compounds.
Pharmaceutical Development
This compound serves as an intermediate in the development of pharmaceuticals. Its derivatives have been used in several approved pharmaceutical products and many are undergoing clinical trials. The trifluoromethyl group, in particular, is a common feature in many drugs due to its ability to enhance biological activity .
Antibacterial Agents
Derivatives of this compound have shown potential as antibacterial agents. For instance, they can inhibit bacterial phosphopantetheinyl transferases, which are essential for cell viability and virulence. This inhibition can thwart bacterial growth and attenuate secondary metabolism .
Hepatitis C Treatment
The compound is used in synthesizing inhibitors of the NS5B protein, which is a potential treatment for Hepatitis C. It acts as a reactant in creating novel imidazo[1,2-a]pyridine-coumarin hybrid molecules, which are explored for their antiviral properties .
Material Science
In material science, the compound’s derivatives are investigated for their unique properties, such as in the development of functional materials where the presence of fluorine can significantly alter physical characteristics .
Chemical Synthesis
The compound is also important in chemical synthesis, serving as a key intermediate for various reactions. Its derivatives are used in the synthesis of complex molecules, showcasing its versatility in organic chemistry .
Veterinary Medicine
Similar to its use in human pharmaceuticals, this compound’s derivatives are also applied in veterinary medicine. They contribute to treatments for animals, demonstrating the broad scope of its biological activity .
Pesticide Development
The compound is integral in the development of new pesticides. Its structural components are incorporated into pesticides that have been launched in recent decades, highlighting its significance in crop protection .
Propriétés
IUPAC Name |
4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxybenzenesulfonyl chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6Cl2F3NO3S/c13-10-5-7(12(15,16)17)6-18-11(10)21-8-1-3-9(4-2-8)22(14,19)20/h1-6H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEQIUPPXYAOTSF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC2=C(C=C(C=N2)C(F)(F)F)Cl)S(=O)(=O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6Cl2F3NO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20382411 |
Source


|
| Record name | 4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}benzene-1-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20382411 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
372.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)oxy)benzene-1-sulfonyl chloride | |
CAS RN |
338422-71-2 |
Source


|
| Record name | 4-[[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy]benzenesulfonyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=338422-71-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}benzene-1-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20382411 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

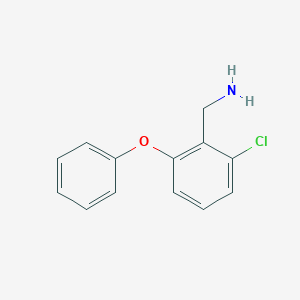


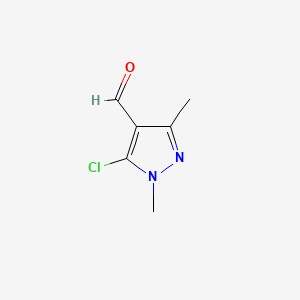

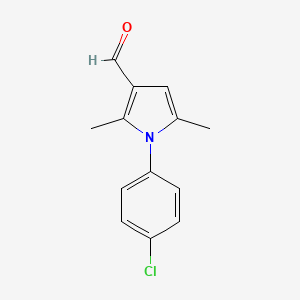

![N-[(2-Chloropyridin-4-yl)methyl]-N-methylamine](/img/structure/B1351083.png)

